5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one
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Overview
Description
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one is a chemical compound that features a benzofuran core substituted with a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one typically involves the reaction of benzofuran derivatives with boronic acid or boronate esters under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the benzofuran derivative reacts with a boronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzofuran core or the dioxaborolane group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the dioxaborolane group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzofuran derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific biological pathways.
Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one exerts its effects depends on its application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved are subject to ongoing research and may vary depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile
Uniqueness
Compared to similar compounds, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one is unique due to its benzofuran core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C14H17BO4 |
---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-3-one |
InChI |
InChI=1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)9-5-6-12-10(7-9)11(16)8-17-12/h5-7H,8H2,1-4H3 |
InChI Key |
YFNTXBTWPSCZHK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCC3=O |
Origin of Product |
United States |
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